molecular formula C17H19N5O3S B2619855 N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide CAS No. 923221-00-5

N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide

Cat. No.: B2619855
CAS No.: 923221-00-5
M. Wt: 373.43
InChI Key: QTMZZBCMURKKGI-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a synthetic small molecule characterized by a benzothiazole core linked to a spirocyclic triazaspirodecan-dione moiety via an acetamide bridge. The benzothiazole group is a privileged scaffold in medicinal chemistry, known for its role in targeting kinases, GPCRs, and DNA-interacting proteins . The 3-methyl and 2,4-dioxo substituents on the spirocyclic ring may influence solubility, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-21-14(24)17(20-16(21)25)6-8-22(9-7-17)10-13(23)19-15-18-11-4-2-3-5-12(11)26-15/h2-5H,6-10H2,1H3,(H,20,25)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMZZBCMURKKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CC(=O)NC3=NC4=CC=CC=C4S3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Spirocyclic system formation: The spirocyclic system can be synthesized by reacting a suitable cyclic ketone with a hydrazine derivative.

    Coupling reaction: The final step involves coupling the benzo[d]thiazole derivative with the spirocyclic system using an acylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzo[d]thiazole ring or the spirocyclic system.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide. For instance, derivatives of thiazole have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

Compound NameActivity AgainstMethod Used
Compound d1Gram-positive bacteriaTurbidimetric method
Compound d6Fungal speciesDisk diffusion assay

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research indicates that similar thiazole-containing compounds exhibit cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Case Study: Anticancer Activity Evaluation
In vitro studies demonstrated that derivatives with similar scaffolds to this compound significantly inhibited the growth of MCF7 (breast cancer) cells with IC50 values ranging from 5 to 15 µM .

Acetylcholinesterase Inhibition

Compounds containing benzo[d]thiazole moieties have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease pathology. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in affected individuals .

Table 2: AChE Inhibitory Activity

Compound NameIC50 (µM)Reference
Compound 3i2.7
Compound 3a10

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and target proteins involved in disease processes. These studies provide insights into the compound's affinity for specific biological targets and help in optimizing its structure for enhanced efficacy .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Benzothiazole Substitutions

  • Electron-Deficient Analogues : Nitro (6d) and CF₃ (20) groups enhance electrophilicity, improving kinase binding but increasing toxicity risks .

Spirocyclic vs. Linear Scaffolds

  • The triazaspirodecan-dione system in the target compound imposes steric constraints absent in linear analogues like 4a–4p (isoquinoline-linked). This rigidity may improve target specificity but reduce solubility .
  • Halogenated spirocyclic benzamides () demonstrate that substituents on the spiro ring (e.g., halogens) can drive isoform selectivity, a feature unexplored in the target compound .

Acetamide Linker Modifications

  • Thioacetamide linkers (6d, 20) enhance hydrogen bonding with kinase ATP pockets but are prone to glutathione-mediated cleavage. The target compound’s acetamide linker offers greater stability .

Pharmacokinetic Profiles

  • The 3-methyl and dioxo groups on the spiro ring may reduce CYP450-mediated metabolism compared to ’s halogenated derivatives, which show rapid hepatic clearance .
  • LogP predictions for the target compound (estimated ~2.5) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility better than nitro-substituted 6d (LogP ~3.1) .

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to a triazaspirodecane structure through an acetamide connection. This unique combination of heterocycles suggests potential interactions with various biological targets.

Synthesis Methods

The synthesis typically involves several steps:

  • Formation of the benzo[d]thiazole ring : This can be achieved through the cyclization of o-aminothiophenol with aldehydes or ketones.
  • Synthesis of the triazaspirodecane moiety : This may involve condensation reactions between suitable precursors under controlled conditions.
  • Coupling : The final step is the formation of the acetamide linkage using standard peptide coupling reagents such as EDCI or DCC in the presence of bases like triethylamine.

Antimicrobial Properties

Research indicates that compounds containing a benzo[d]thiazole core often exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells . For example, related benzothiazole derivatives have demonstrated cytotoxic effects against different cancer cell lines.

Acetylcholinesterase Inhibition

Given the structural similarities to other known acetylcholinesterase inhibitors, this compound could potentially exhibit inhibitory activity against this enzyme. Such inhibition is crucial for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's .

The biological activity of this compound likely involves:

  • Enzyme inhibition : Possible interference with key enzymes involved in metabolic pathways.
  • Receptor modulation : Interaction with neurotransmitter receptors could lead to enhanced or inhibited signaling pathways.

Case Studies and Research Findings

StudyFindingsImplications
Study 1 Investigated antimicrobial activity against E. coli and S. aureusSuggests potential for developing new antibiotics
Study 2 Evaluated anticancer effects on HeLa cellsIndicates promise for cancer therapy
Study 3 Assessed acetylcholinesterase inhibition in vitroPotential application in neurodegenerative disease treatment

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction kinetics for spirocyclic intermediates .
  • Catalyst use : Triethylamine or morpholine derivatives improve nucleophilic substitution efficiency in acetamide coupling steps .
  • Step-wise monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity, reducing side reactions .
  • Temperature control : Low temperatures (0–5°C) stabilize reactive intermediates during cyclization .

Table 1 : Yield Optimization in Analogous Compounds

SubstituentSolventCatalystYield (%)Reference
2-ChlorobenzylDMFMorpholine21
3,4-DichlorobenzylDCMTriethylamine33
Spirocyclic analogDMFNone45–50

Q. What characterization techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for benzo[d]thiazole protons (δ 7.2–8.1 ppm) and spirocyclic carbonyl carbons (δ 170–175 ppm) .
  • Mass spectrometry (MS) : Use high-resolution MS to detect molecular ion peaks (e.g., m/z 473 [M+2]+ for chlorinated analogs) .
  • Elemental analysis : Address discrepancies between calculated and observed C/H/N ratios by recalibrating combustion analysis protocols .

Q. How should reaction conditions be controlled during spirocyclic triazaspiro[4.5]decane formation?

  • Methodological Answer :
  • pH control : Maintain pH 7–8 to prevent lactam ring hydrolysis .
  • Reagent stoichiometry : Use a 1:1.2 molar ratio of triazole precursor to acetamide to avoid oligomerization .
  • Protective groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize amine intermediates during spirocyclization .

Advanced Research Questions

Q. How can computational methods predict the reactivity of functional groups in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model electron density distribution to predict nucleophilic attack sites (e.g., carbonyl groups at C2/C4 of the triazaspiro moiety) .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the benzo[d]thiazole ring .
  • Reactivity indices : Calculate Fukui indices to identify electrophilic/nucleophilic regions for derivatization .

Q. What strategies resolve contradictions between calculated and observed elemental analysis data?

  • Methodological Answer :
  • Sample purity : Re-crystallize the compound using ethanol/water mixtures to remove residual solvents affecting C/H/N ratios .
  • Alternative techniques : Cross-validate with X-ray photoelectron spectroscopy (XPS) for nitrogen quantification .
  • Error analysis : Adjust combustion temperatures (e.g., 900°C to 950°C) to ensure complete oxidation of sulfur-containing moieties .

Q. How can structure-activity relationship (SAR) studies enhance bioactivity?

  • Methodological Answer :
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the benzo[d]thiazole ring to improve target binding affinity .
  • Spirocyclic modifications : Replace the 3-methyl group with bulkier alkyl chains (e.g., isopropyl) to modulate steric effects .
  • Bioisosteric replacement : Substitute the acetamide linker with sulfonamide to enhance metabolic stability .

Table 2 : Bioactivity Trends in Structural Analogs

ModificationBiological Activity (IC50, µM)TargetReference
4-Fluorophenyl substitution12.5 (Anticancer)Topoisomerase II
Thienopyrimidine hybrid8.7 (Antimicrobial)DNA gyrase
Unmodified spirocyclic core>50 (Inactive)N/A

Key Challenges & Contradictions

  • Spectral Data Mismatches : Discrepancies in NMR chemical shifts may arise from solvent polarity effects; use deuterated DMSO for consistent readings .
  • Bioactivity Variability : Differences in reported IC50 values (e.g., 12.5 µM vs. >50 µM) highlight the need for standardized assay conditions (e.g., cell line selection, incubation time) .

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